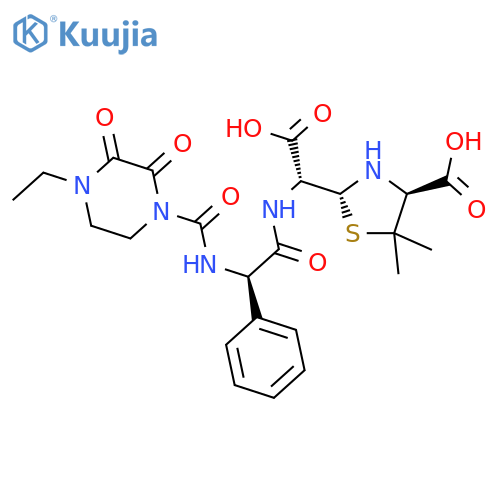Cas no 64817-22-7 (Piperacilloic Acid)
ピペラシロイン酸(>90%)は、β-ラクタム系抗生物質の分解産物として知られる有機化合物です。本品は高い純度(90%以上)を保証しており、研究用途における信頼性の高い試薬として利用可能です。化学的安定性に優れ、標準品や分析用参照物質としての使用に適しています。特に抗生物質の代謝研究や微生物学的研究において有用性が確認されています。高純度であるため、実験結果の再現性向上に寄与し、HPLCや質量分析などの高度な分析法にも対応可能です。適切な保管条件(冷暗所)下で長期保存が可能な点も特徴です。

Piperacilloic Acid structure
Piperacilloic Acid 化学的及び物理的性質
名前と識別子
-
- Piperacilloic Acid
- (2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Piperacillin Impurity B
- JPP
- Piperacillin sodium impurity B [EP]
- Q27467798
- YPP
- Piperacillin penicilloic acid
- 2-THIAZOLIDINEACETIC ACID, 4-CARBOXY-.ALPHA.-(((((4-ETHYL-2,3-DIOXO-1-PIPERAZINYL)CARBONYL)AMINO)PHENYLACETYL)AMINO)-5,5-DIMETHYL-, (2R-(2.ALPHA.(R*(R*)),4.BETA.))-
- [2R-[2a[R*(R*)],4ss]]-4-Carboxy-a-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl) carbonyl]amino]phenylacetyl]amino]-5,5-dimethyl-2-thiazolidineacetic Acid; a-(4-Ethyl-2,3-dioxo-1-piperazinecarboxamido)benzylpenicilloic Acid (T 1220 B); Piperacillin EP Impurity B;
- Piperacilloic Acid (>80%)
- (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Glycine, (2R)-N-((4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl)-2-phenylglycyl-2-((2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl)-, (2R)-
- 2-Thiazolidineacetic acid, 4-carboxy-alpha-(((((4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl)amino)phenylacetyl)amino)-5,5-dimethyl-, (2R-(2alpha(R*(R*)),4beta))-
- Piperacillin lactam cleavage metabolite
- DTXSID30715594
- 64817-22-7
- 7NUJ2WS9Z5
- UNII-7NUJ2WS9Z5
- (2R,4S)-2-[(R)-carboxy{[(2R)-2-{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}-2-phenylacetyl]amino}methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- PIPERACILLIN SODIUM IMPURITY B [EP IMPURITY]
-
- インチ: InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13-,14+,15+,17-/m1/s1
- InChIKey: OKSUEATVFIVTFV-WBTNSWJXSA-N
- ほほえんだ: CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 535.17400
- どういたいしつりょう: 535.17368407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 37
- 回転可能化学結合数: 8
- 複雑さ: 953
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 211Ų
- 疎水性パラメータ計算基準値(XlogP): -1.3
じっけんとくせい
- PSA: 217.73000
- LogP: 0.84100
Piperacilloic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Piperacilloic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P479970-10mg |
Piperacilloic Acid (>80%) |
64817-22-7 | 10mg |
$ 1669.00 | 2023-09-06 | ||
| TRC | P479970-1mg |
Piperacilloic Acid (>80%) |
64817-22-7 | 1mg |
$ 224.00 | 2023-09-06 | ||
| TRC | P479970-0.5mg |
Piperacilloic Acid (>90%) |
64817-22-7 | 0.5mg |
$ 100.00 | 2022-06-03 | ||
| Biosynth | FP27061-1 mg |
Piperacilloic acid |
64817-22-7 | 1mg |
$120.00 | 2023-01-04 | ||
| Biosynth | FP27061-10 mg |
Piperacilloic acid |
64817-22-7 | 10mg |
$500.00 | 2023-01-04 | ||
| A2B Chem LLC | AG72120-10mg |
Piperacilloic Acid |
64817-22-7 | 10mg |
$1719.00 | 2024-04-19 | ||
| Biosynth | FP27061-25 mg |
Piperacilloic acid |
64817-22-7 | 25mg |
$1,000.00 | 2023-01-04 | ||
| Biosynth | FP27061-5 mg |
Piperacilloic acid |
64817-22-7 | 5mg |
$350.00 | 2023-01-04 | ||
| TRC | P479970-.5mg |
Piperacilloic Acid (>80%) |
64817-22-7 | 5mg |
$127.00 | 2023-05-17 | ||
| TRC | P479970-25mg |
Piperacilloic Acid (>80%) |
64817-22-7 | 25mg |
$ 3387.00 | 2023-09-06 |
Piperacilloic Acid 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
64817-22-7 (Piperacilloic Acid) 関連製品
- 37091-66-0(Azlocillin)
- 61477-96-1(Piperacillin)
- 65772-67-0(N-Piperacillinyl Ampicillin)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
